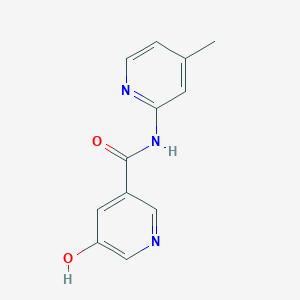
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as CMPD-101, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMPD-101 has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory and neuroprotective effects.
Mechanism of Action
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide disrupts the signaling pathways that are essential for cancer cell survival, leading to cell cycle arrest and apoptosis. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its potent anti-tumor activity in various cancer cell lines. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is its relatively low solubility, which can limit its efficacy in vivo. In addition, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
Future Directions
There are several future directions for the study of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of CK2, which could lead to improved efficacy and reduced toxicity. Another area of research is the investigation of the potential of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of 5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide for the treatment of various diseases.
Synthesis Methods
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-aminopyridine with 3-bromo-4-hydroxybenzoic acid, followed by the reaction of the resulting intermediate with 5-methyl-2-chloropyridine-3-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization.
properties
IUPAC Name |
5-hydroxy-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-11(14-5-8)15-12(17)9-4-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSJVXTCPLSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)


![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)

![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)

